Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate: is a complex organic compound with a molecular formula of C19H33N3O4 and a molecular weight of 367.48 g/mol . This compound is characterized by the presence of a piperazine ring, a piperidine ring, and an oxane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 1-(oxan-4-yl)-2-oxopiperidine under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxane ring, potentially converting it into different functional groups.
Substitution: The piperazine and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new therapeutic agents targeting various diseases .
Medicine: In medicine, this compound is explored for its potential use in drug formulations. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable in the manufacture of various products .
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine and piperidine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate is unique due to its combination of piperazine, piperidine, and oxane rings. This structure provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)16-5-4-8-22(17(16)23)15-6-13-25-14-7-15/h15-16H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBUDLBLERJVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCN(C2=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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